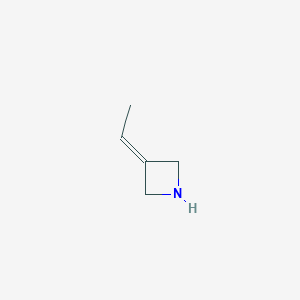

3-Ethylideneazetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethylideneazetidine is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biology

In biological research, 3-ethylideneazetidine can be utilized to investigate the effects of azetidine derivatives on biological systems. This includes studying interactions with enzymes and receptors, which can provide insights into metabolic pathways and regulatory mechanisms. The compound's unique structure allows for exploration into its role in biological processes, potentially leading to discoveries in pharmacology and biochemistry.

Medicine

The medicinal applications of this compound are noteworthy due to its structural characteristics that make it a candidate for drug development. The compound can be designed to interact with specific biological targets, potentially leading to the development of new therapeutic agents. Its ability to modify biological activity makes it valuable in the synthesis of pharmaceuticals aimed at treating various diseases .

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of polymers and other materials with specialized properties. Its utility as a precursor for functionalized azetidines enhances its importance in material science, where it contributes to the development of new materials with tailored functionalities .

Case Studies

Case studies involving this compound focus on its synthetic utility and functional applications:

Synthesis of Functionalized Azetidines

Research has demonstrated that 3-bromo-3-ethylazetidines can be converted into 3-ethylideneazetidines through nucleophilic substitution reactions. These reactions lead to the formation of various functionalized azetidines, which are valuable in organic synthesis .

Pharmacological Investigations

Studies have explored the pharmacological activities of azetidine derivatives, including this compound, highlighting their potential as anti-inflammatory agents or in other therapeutic roles. These investigations often involve assessing the compound's efficacy in cellular models or animal studies, providing insights into their practical applications in medicine .

化学反応の分析

Electrophilic Additions

The exocyclic double bond in 3-ethylideneazetidines undergoes electrophilic additions, enabling functionalization:

Halogenation

-

Dibromination : Treatment with NBS (2 equiv) in CHCl₃ under reflux yields 3-bromo-3-(1-bromoethyl)azetidine (30–70% yield) .

-

Dichlorination : Exposure to HCl gas followed by mCPBA produces 3-chloro-3-(1-chloroethyl)azetidine (92% yield) .

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 10a | NBS (2 equiv), CHCl₃, Δ | 17 (X = Br) | 30–70% |

| 10a | HCl (gas) + mCPBA | 18 (X = Cl) | 92% |

Reactivity Toward Nucleophiles

The azetidine nitrogen and ethylidene moiety participate in nucleophilic reactions:

Acylation and Alkylation

-

Acetylation : Reaction with acetyl chloride forms 3-acetoxy-3-ethylazetidine (100% yield) .

-

Benzylation : Benzyl bromide in MeCN yields 3-benzyl-3-ethylazetidine (100% yield) .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 10a | AcCl | 12 (R = H) | 100% |

| 10a | BnBr | 13 (R = H) | 100% |

Cycloaddition Attempts

Reactions with ketenes (e.g., methoxyacetyl chloride) favor ring-opening amidation over [2+2] cycloaddition, producing 15a,b (E/Z = 1:1) .

Oxidation and Functionalization

3-Ethylideneazetidines undergo selective oxidation and functionalization:

Epoxidation and Hydroxylation

-

Attempted epoxidation with mCPBA/HCl led to dichlorination instead .

-

Hydroxylation with NBS/H₂O/THF gave complex mixtures, indicating poor regiocontrol .

Cyanamide Formation

Reaction with BrCN in CHCl₃ yields 2-hydroxy cyanamides , which cyclize to 2-imino oxazolidines (70–80% yield) .

Spirocyclic Derivatives

3-Ethylideneazetidines serve as precursors for spirocyclic systems:

Spiroazetidinyl Epoxides

Unsuccessful attempts to form spiroepoxide 20a highlighted competing electrophilic addition pathways .

Spiroamides

Reaction with methyl chloroformate produces spirocyclic carbamate 14a (100% yield) .

Comparative Reactivity Insights

特性

分子式 |

C5H9N |

|---|---|

分子量 |

83.13 g/mol |

IUPAC名 |

3-ethylideneazetidine |

InChI |

InChI=1S/C5H9N/c1-2-5-3-6-4-5/h2,6H,3-4H2,1H3 |

InChIキー |

PUHYNUFSIJMUOD-UHFFFAOYSA-N |

正規SMILES |

CC=C1CNC1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。